4-Chloroquinoline-3-carbaldehyde
Overview
Description
4-Chloroquinoline-3-carbaldehyde is a chemical compound that is related to quinoline . It appears as a slightly pale yellow to yellow-green crystal or powder .
Synthesis Analysis
The synthesis of 4-Chloroquinoline-3-carbaldehyde involves various methods. For instance, it has been used in the synthesis of lepidylamines . It has also been involved in the synthesis of novel Vanadium(IV) and Cobalt(II) complexes , and in the formation of Schiff bases .Molecular Structure Analysis
The molecular structure of 4-Chloroquinoline-3-carbaldehyde can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy, 13C NMR spectroscopy, UV-visible spectroscopy, fluorescence spectroscopy, FT-IR spectroscopy, powder X-ray diffraction (PXRD), scanning electron microscopy energy dispersive X-ray spectroscopy (SEM EDX), mass spectroscopy (MS), thermal analysis, and molar conductance have been used .Chemical Reactions Analysis
4-Chloroquinoline-3-carbaldehyde undergoes various chemical reactions. For example, it has been used in the preparation of complexes . It has also been involved in the formation of Schiff bases .Physical And Chemical Properties Analysis
4-Chloroquinoline-3-carbaldehyde appears as a slightly pale yellow to yellow-green crystal or powder . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
4-Chloroquinoline-3-carbaldehyde is a derivative of quinoline, which is a class of compounds that has received considerable attention in drug design due to its broad spectrum of bioactivity . Here are some applications based on the available information:
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Medicinal Chemistry and Drug Design
- Quinoline and its derivatives have shown substantial efficacies for future drug development .
- 2-Chloroquinoline-3-carbaldehyde, a derivative of 4-Chloroquinoline-3-carbaldehyde, has been used in the synthesis of various bioactive quinolines .
- The bromo derivative of 2-Chloroquinoline-3-carbaldehyde exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms .
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Synthesis of Pyranochromenones and Pyranopyranones Systems
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Synthesis of 2-(phenylethynyl) quinoline-3-carbaldehydes
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Synthesis of Metal Complexes with Enhanced Bioactivity
- Quinoline derivatives have been used in the synthesis of novel Co(II) and V(IV) complexes . These complexes were synthesized from an (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol ligand (L), cobalt(II) chloride hexahydrate, and vanadyl(IV) sulfate in methanolic solutions .
- The complexes have better percent activity index than the free ligand . The cobalt complex exhibited a more recognizable antibacterial activity than the vanadium complex, specifically against Pseudomonas aeruginosa .
- The ligand exhibited less in vitro antioxidant activity than its transition metal complexes, in which the cobalt complex has a better antioxidant activity with half-inhibitory concentrations (IC50 of 16.01 μg/mL) than the ligand and the vanadium complex .
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Synthesis of N′-sulfonylhydrazones
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Synthesis of Triarylquinoline-3-carbaldehyde Derivatives
- 2-Chloroquinoline-3-carbaldehyde has been used in the synthesis of triarylquinoline-3-carbaldehyde derivatives . These compounds exhibit better molar absorbance and bathochromic shifts presumably due to the additional donor properties of the amino group leading to the lowering of the energy of the π*-orbital of the quinoline ring .
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Synthesis of 3-Formylchromones
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Synthesis of Antibacterial Compounds
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Synthesis of Anti-Inflammatory Compounds
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Synthesis of Antimalarial Compounds
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Synthesis of Anticancer Compounds
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Synthesis of Antiviral Compounds
Safety And Hazards
Future Directions
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity. This suggests that 4-Chloroquinoline-3-carbaldehyde and its derivatives may also have potential for future drug development .
properties
IUPAC Name |
4-chloroquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCAOHUEDACTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363136 | |
Record name | 4-chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-3-carbaldehyde | |
CAS RN |
201420-30-6 | |
Record name | 4-chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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